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molecular formula C12H13BrN2O2 B8426079 N-[[4,5-dihydro-3-[4-bromophenyl]-5-isoxazolyl]methyl]acetamide

N-[[4,5-dihydro-3-[4-bromophenyl]-5-isoxazolyl]methyl]acetamide

Cat. No. B8426079
M. Wt: 297.15 g/mol
InChI Key: PVEHHMPFRIYOQZ-UHFFFAOYSA-N
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Patent
US07396847B2

Procedure details

[3-(4-Bromo-phenyl)-4,5-dihydro-isoxazol-5-yl]-methylamine (10 g, 39.1 mmol) and triethylamine (8.2 ml, 58.6 mmol) were added to anhydrous dichloromethane (100 ml) and cooled to 0° C. Acetyl chloride (3.0 ml, 43.6 mmol) was then added dropwise and the reaction was stirred for 3 hours followed by addition of ethyl acetate (200 ml). The precipitate was collected, washed with water (2×100 ml), and finally with ethyl ether (2×50 ml) to give the desired product (6.9 g).
Name
[3-(4-Bromo-phenyl)-4,5-dihydro-isoxazol-5-yl]-methylamine
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.2 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH2:12][CH:11](NC)[O:10][N:9]=2)=[CH:4][CH:3]=1.[CH2:15]([N:17]([CH2:20]C)CC)[CH3:16].ClCCl.C(Cl)(=[O:27])C>C(OCC)(=O)C>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH2:12][CH:11]([CH2:20][NH:17][C:15](=[O:27])[CH3:16])[O:10][N:9]=2)=[CH:6][CH:7]=1

Inputs

Step One
Name
[3-(4-Bromo-phenyl)-4,5-dihydro-isoxazol-5-yl]-methylamine
Quantity
10 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1=NOC(C1)NC
Name
Quantity
8.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
reactant
Smiles
ClCCl
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate was collected
WASH
Type
WASH
Details
washed with water (2×100 ml)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1=NOC(C1)CNC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.9 g
YIELD: CALCULATEDPERCENTYIELD 59.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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